molecular formula C9H11BrN2O B1528584 2-Amino-N-(4-bromo-benzyl)-acetamide CAS No. 1249577-42-1

2-Amino-N-(4-bromo-benzyl)-acetamide

Cat. No.: B1528584
CAS No.: 1249577-42-1
M. Wt: 243.1 g/mol
InChI Key: AVLAOJKDINCIHT-UHFFFAOYSA-N
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Description

2-Amino-N-(4-bromo-benzyl)-acetamide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-benzyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-bromo-benzyl)-acetamide typically involves the reaction of 4-bromo-benzylamine with chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 4-bromo-benzylamine attacks the carbonyl carbon of chloroacetamide, resulting in the formation of the desired product.

    Starting Materials: 4-bromo-benzylamine, chloroacetamide

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C. A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions as described above, but with optimized parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-bromo-benzyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The bromine atom in the 4-bromo-benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-Amino-N-(4-bromo-benzyl)-acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can be used as a building block for the synthesis of bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-bromo-benzyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Amino-N-(4-bromo-benzyl)-acetamide can be compared with other similar compounds, such as:

    2-Amino-N-(4-chloro-benzyl)-acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-N-(4-fluoro-benzyl)-acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-Amino-N-(4-methyl-benzyl)-acetamide: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-amino-N-[(4-bromophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLAOJKDINCIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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